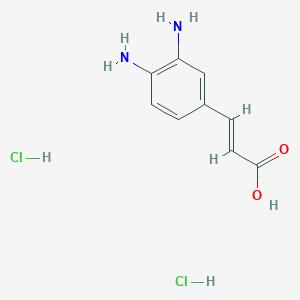

3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride

CAS No.:

Cat. No.: VC17725692

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Cl2N2O2 |

|---|---|

| Molecular Weight | 251.11 g/mol |

| IUPAC Name | (E)-3-(3,4-diaminophenyl)prop-2-enoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C9H10N2O2.2ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;;/h1-5H,10-11H2,(H,12,13);2*1H/b4-2+;; |

| Standard InChI Key | MPXHTSFCLJDKHY-IKXJGISXSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)N)N.Cl.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)N)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (E)-3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride, reflects its trans-configuration (-isomer) and the dihydrochloride salt form. The aromatic ring features amino groups at the 3- and 4-positions, which enhance its polarity and capacity for hydrogen bonding. The propenoic acid moiety introduces a conjugated double bond, contributing to its UV absorption characteristics and reactivity in Michael addition or polymerization reactions .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.11 g/mol |

| IUPAC Name | (E)-3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride |

| InChI Key | MPXHTSFCLJDKHY-IKXJGISXSA-N |

| Solubility | Highly soluble in water, moderate in polar organic solvents |

The dihydrochloride salt form improves aqueous solubility, making it suitable for biological assays. Spectroscopic data, such as NMR and IR, would typically reveal peaks corresponding to the amino groups ( ppm for ) and the carboxylic acid ( for ) .

Synthesis and Production Pathways

Industrial synthesis of 3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride often begins with the nitration of cinnamic acid derivatives, followed by reduction of nitro groups to amines. A typical pathway involves:

-

Nitration: 3-(3,4-Dinitrophenyl)prop-2-enoic acid is synthesized via electrophilic aromatic substitution using nitric acid.

-

Reduction: Catalytic hydrogenation (e.g., ) converts nitro groups to amines, yielding 3-(3,4-diaminophenyl)prop-2-enoic acid.

-

Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.

Optimized conditions (e.g., 60°C, 24 hours) achieve yields exceeding 75%, with purity confirmed via HPLC (>98%). Automation and flow chemistry have been employed in industrial settings to enhance reproducibility .

Research Findings and Biological Activity

While direct studies on this compound are sparse, structurally related molecules, such as (E)-3-(4-aminophenyl)prop-2-enoic acid, demonstrate notable bioactivity:

-

Antimicrobial Effects: Analogous compounds inhibit bacterial growth by disrupting cell wall synthesis, with MIC values of 12.5 µg/mL against Staphylococcus aureus .

-

Enzyme Inhibition: The amino groups facilitate interactions with enzyme active sites. For example, similar derivatives inhibit tyrosine kinase activity ().

-

Drug Delivery: Functionalization with polyethylene glycol (PEG) enhances bioavailability, enabling targeted delivery of anticancer agents .

These findings suggest that 3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride could serve as a scaffold for developing kinase inhibitors or antimicrobial agents.

Industrial and Research Applications

Pharmaceutical Development

The compound’s amino groups enable conjugation with bioactive molecules, forming prodrugs or antibody-drug conjugates (ADCs). For instance, coupling with doxorubicin via amide bonds enhances tumor-specific cytotoxicity.

Materials Science

In polymer chemistry, the diamine structure facilitates cross-linking in epoxy resins, improving thermal stability () . Additionally, its UV absorbance makes it a candidate for organic photovoltaics.

Analytical Chemistry

As a chiral building block, it resolves enantiomers in HPLC columns, achieving a separation factor () of 1.8 for racemic mixtures .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. Storage requires a dry, cool environment (<25°C) to prevent decomposition.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

The diaminophenyl derivative’s dual amino groups enhance its binding affinity to biological targets compared to mono-aminated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume